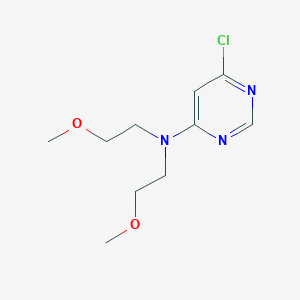
6-クロロ-N,N-ビス(2-メトキシエチル)ピリミジン-4-アミン
説明
6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗線維化活性
6-クロロ-N,N-ビス(2-メトキシエチル)ピリミジン-4-アミン: は、その潜在的な抗線維化活性について研究されています。 ピリミジン誘導体は、この化合物を含む、細胞培養培地におけるコラーゲンおよびヒドロキシプロリンの発現を阻害する可能性を示しており、新規抗線維化薬として期待されています 。この用途は、コラーゲン沈着の減少が重要な肝線維症などの疾患の治療において特に重要です。
抗菌性
この化合物のピリミジンコアは、抗菌性を有する可能性を示唆しています。 ピリミジン誘導体は、抗菌効果を含む幅広い生物活性を持つことが知られています 。この用途に関する研究は、新しい抗生物質または消毒薬の開発につながる可能性があります。
抗ウイルス用途
同様に、ピリミジン構造は抗ウイルス活性に関連付けられています。 6-クロロ-N,N-ビス(2-メトキシエチル)ピリミジン-4-アミンをこの文脈で調査することで、抗ウイルス薬の開発に貢献し、現在効果的な治療法がないウイルス感染症の治療を提供する可能性があります .
抗腫瘍の可能性
この化合物のピリミジンベースは、潜在的な抗腫瘍特性も示唆しています。 関連するピリミジン誘導体に関する研究では、さまざまな癌細胞株に対する活性が示されており、これは癌研究と化学療法薬の開発における関心の対象となっています .
ケミカルバイオロジーと医薬品化学
ケミカルバイオロジーと医薬品化学において、6-クロロ-N,N-ビス(2-メトキシエチル)ピリミジン-4-アミンは、新規ヘテロ環化合物のライブラリを構築するために使用できます。 これらのライブラリは、潜在的な生物活性スクリーニングや新規治療薬の同定に役立ちます .
薬理学的調査
この化合物は、さまざまな薬理学的に活性な分子の合成の出発点として役立ちます。 さまざまな化学反応によるその修飾は、効果が向上し、副作用が減少した薬の発見につながる可能性があります .
創薬と設計
ピリミジン部分は、創薬における特権的な構造と見なされています。6-クロロ-N,N-ビス(2-メトキシエチル)ピリミジン-4-アミンは、疾患プロセスに関与する特定のタンパク質または経路を標的とする薬の設計に使用できます .
分子プローブ
その構造的特徴により、この化合物は分子プローブに開発することができます。 これらのプローブは、生物学的システムの研究、疾患メカニズムの理解、治療介入の標的の同定に使用できます .
特性
IUPAC Name |
6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-15-5-3-14(4-6-16-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDBINEYDOKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


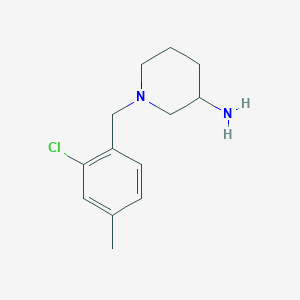
![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
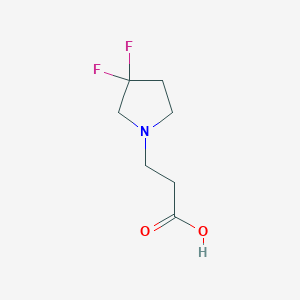
![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)


![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
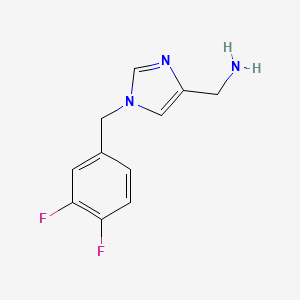
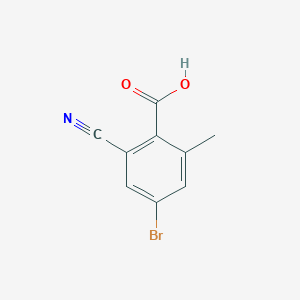
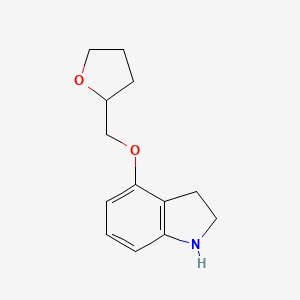
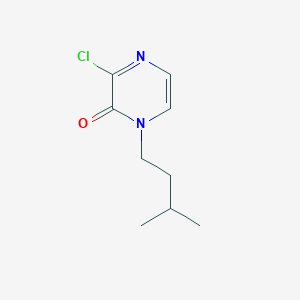
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)

![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
